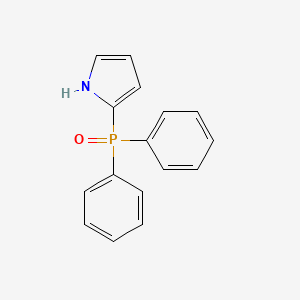
1-Methyl-5-(1H-1,2,4-triazol-5-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(1H-1,2,4-triazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a triazole and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1H-1,2,4-triazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(1H-1,2,4-triazol-5-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
1-Methyl-5-(1H-1,2,4-triazol-5-yl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1H-1,2,4-triazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the triazole ring, resulting in different chemical properties.
1H-1,2,4-Triazole: Lacks the tetrahydropyridine ring, affecting its biological activity.
5-Methyl-1H-1,2,4-triazole: Similar structure but with a different substitution pattern.
Uniqueness: 1-Methyl-5-(1H-1,2,4-triazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both the triazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
1-methyl-5-(1H-1,2,4-triazol-5-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C8H12N4/c1-12-4-2-3-7(5-12)8-9-6-10-11-8/h3,6H,2,4-5H2,1H3,(H,9,10,11) |
InChI Key |
CRUSSGBCLQHMOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C(C1)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



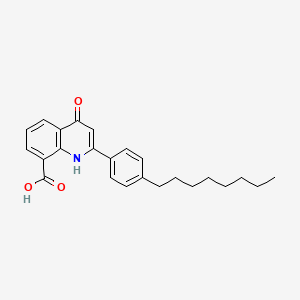

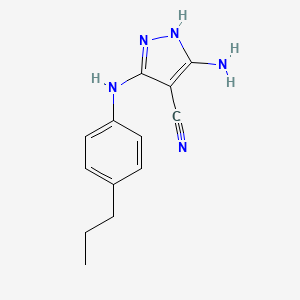
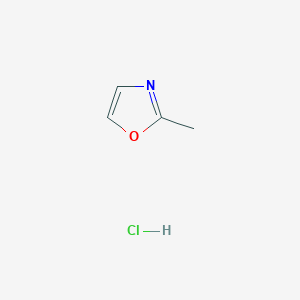
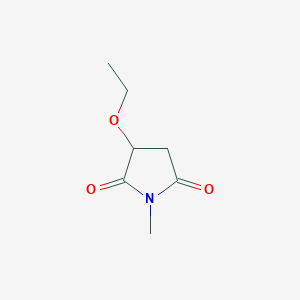
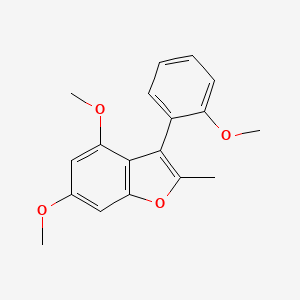
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)


![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)


